molecular formula C12H17NO2S B7360463 [3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol

[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol

Cat. No. B7360463
M. Wt: 239.34 g/mol
InChI Key: PMKLQJSVVMBTFP-UHFFFAOYSA-N
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Description

[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of [3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol is not fully understood. However, studies have suggested that it may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and inducing the production of reactive oxygen species, leading to apoptosis. Its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria and fungi. Its potential as a material for organic electronics is attributed to its high electron mobility and stability.
Biochemical and Physiological Effects:
[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol has been found to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells and exhibit antimicrobial activity. However, its effects on the human body are not fully understood, and further studies are needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One of the advantages of [3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol is its potential as a versatile compound for various scientific research applications. Its ability to inhibit the proliferation of cancer cells and exhibit antimicrobial activity makes it a potential candidate for drug discovery. Additionally, its high electron mobility and stability make it a promising material for organic electronics. However, one of the limitations of this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of [3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol. One potential direction is to further investigate its potential as an anticancer agent and optimize its structure to improve its efficacy and selectivity. Another direction is to explore its potential as an antimicrobial agent and develop new derivatives with enhanced activity. Moreover, its potential as a material for organic electronics can be further explored by optimizing its synthesis method and investigating its properties in various applications.

Synthesis Methods

The synthesis of [3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol involves a multistep process that includes the reaction of 2-(2-bromoethyl)thiophene with 2-aminopyridine to obtain 5,7-dibromo-4H-thieno[2,3-c]pyridine. This compound is then subjected to a series of reactions, including palladium-catalyzed coupling with allyl alcohol and reduction with sodium borohydride, to obtain the final product.

Scientific Research Applications

[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent, as it has been found to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, it has been investigated for its antimicrobial properties, as it has shown activity against various bacterial and fungal strains. Moreover, it has been explored as a potential material for organic electronics due to its high electron mobility and stability.

properties

IUPAC Name

[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-7-12(8-15-9-12)6-13-3-1-10-2-4-16-11(10)5-13/h2,4,14H,1,3,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKLQJSVVMBTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CS2)CC3(COC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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